
Sodium (2-methoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2-methoxyphenoxy)acetate: is an organic compound with the molecular formula C9H9NaO4 . It is a sodium salt derivative of (2-methoxyphenoxy)acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2-methoxyphenoxy)acetate typically involves the reaction of (2-methoxyphenoxy)acetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide deprotonates the carboxylic acid group, forming the sodium salt.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The reaction mixture is usually stirred and heated to facilitate the reaction, followed by filtration and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium (2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride in dimethylformamide (DMF) is commonly used.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are used.
Hydrolysis: Both acidic (hydrochloric acid) and basic (sodium hydroxide) conditions can be employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Esterification: Esters of (2-methoxyphenoxy)acetic acid.
Hydrolysis: (2-methoxyphenoxy)acetic acid and corresponding alcohol.
Applications De Recherche Scientifique
Chemistry: Sodium (2-methoxyphenoxy)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bioactive molecules and polymers.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in drug development, particularly in designing molecules with specific biological activities. It is also studied for its pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, adhesives, and coatings. Its unique chemical properties make it valuable in enhancing the performance of these materials.
Mécanisme D'action
The mechanism of action of Sodium (2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Sodium (2-chlorophenoxy)acetate
- Sodium (2-nitrophenoxy)acetate
- Sodium (2-hydroxyphenoxy)acetate
Comparison: Sodium (2-methoxyphenoxy)acetate is unique due to the presence of the methoxy group, which imparts specific chemical properties, such as increased hydrophobicity and altered reactivity. Compared to its analogs, it may exhibit different biological activities and industrial applications. For instance, the methoxy group can influence the compound’s ability to interact with biological targets or its solubility in various solvents.
Propriétés
Numéro CAS |
69533-71-7 |
|---|---|
Formule moléculaire |
C9H9NaO4 |
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
sodium;2-(2-methoxyphenoxy)acetate |
InChI |
InChI=1S/C9H10O4.Na/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h2-5H,6H2,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
YORSWGBNUBJMFE-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC=C1OCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








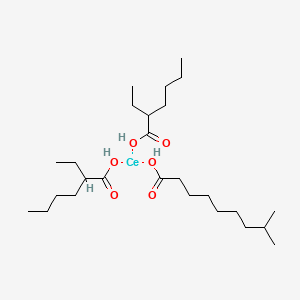
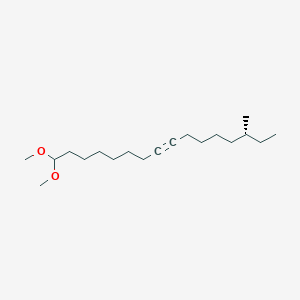
![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
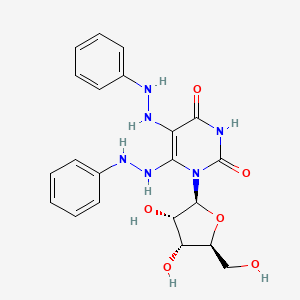
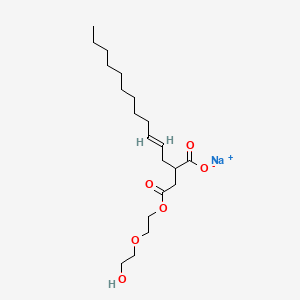
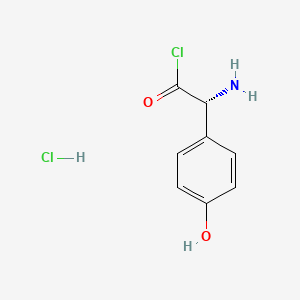
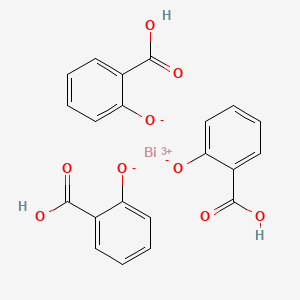
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
